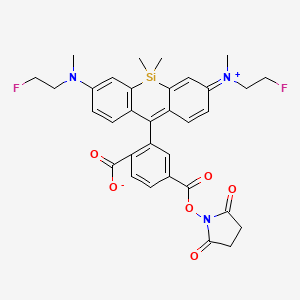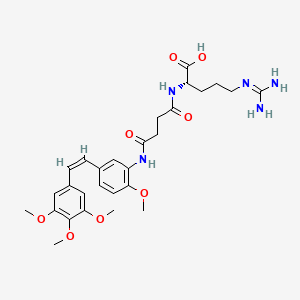
Tubulin/NRP1-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tubulin/NRP1-IN-1 is a dual inhibitor targeting both tubulin and neuropilin-1 (NRP1). This compound has shown significant potential in cancer treatment by simultaneously disrupting tumor cell proliferation and inhibiting tumor angiogenesis . Tubulin is a protein that forms microtubules, essential for cell division, while neuropilin-1 is a transmembrane glycoprotein involved in various cellular processes, including angiogenesis and neuronal development .
Vorbereitungsmethoden
The synthesis of Tubulin/NRP1-IN-1 involves pharmacophore-based docking screening, structure optimization, and biological evaluation . The synthetic route typically includes the following steps:
Pharmacophore-based Docking Screening: Identifying potential lead compounds through computational methods.
Structure Optimization: Modifying the chemical structure to enhance efficacy and selectivity.
Biological Evaluation: Testing the compound in vitro and in vivo to assess its biological activity.
Industrial production methods for this compound are not widely documented, but the compound is available for research purposes from various suppliers .
Analyse Chemischer Reaktionen
Tubulin/NRP1-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to modify the compound’s structure.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tubulin/NRP1-IN-1 has a wide range of scientific research applications, including:
Cancer Research: The compound has shown potent anti-tumor activity in various cancer models by inhibiting both tubulin polymerization and neuropilin-1-mediated pathways.
Neuroscience: Neuropilin-1 is involved in neuronal development, making this compound a valuable tool for studying neurodevelopmental processes.
Angiogenesis Studies: By inhibiting neuropilin-1, the compound can be used to study angiogenesis and develop anti-angiogenic therapies.
Drug Development: This compound serves as a lead compound for developing new dual-target inhibitors with improved efficacy and selectivity.
Wirkmechanismus
Tubulin/NRP1-IN-1 exerts its effects through dual inhibition of tubulin and neuropilin-1. The compound binds to tubulin, preventing its polymerization into microtubules, which is essential for cell division . Simultaneously, it inhibits neuropilin-1, a co-receptor involved in various signaling pathways, including those mediated by vascular endothelial growth factor (VEGF) and semaphorins . This dual inhibition disrupts both tumor cell proliferation and angiogenesis, leading to significant anti-tumor effects .
Vergleich Mit ähnlichen Verbindungen
Tubulin/NRP1-IN-1 is unique due to its dual-targeting mechanism. Similar compounds include:
KRASG12D/NRP1 Inhibitors: These compounds target both KRASG12D and neuropilin-1, showing potential in treating KRASG12D-mutant cancers.
PLK1/PLK4 Inhibitors: These dual inhibitors target polo-like kinases 1 and 4, involved in cell cycle regulation.
Microtubule/PARP-1 Inhibitors: These compounds inhibit both microtubule formation and poly (ADP-ribose) polymerase 1, a key enzyme in DNA repair.
This compound stands out due to its specific inhibition of tubulin and neuropilin-1, making it a promising candidate for cancer therapy with a unique mechanism of action .
Eigenschaften
Molekularformel |
C28H37N5O8 |
|---|---|
Molekulargewicht |
571.6 g/mol |
IUPAC-Name |
(2S)-5-(diaminomethylideneamino)-2-[[4-[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]anilino]-4-oxobutanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C28H37N5O8/c1-38-21-10-9-17(7-8-18-15-22(39-2)26(41-4)23(16-18)40-3)14-20(21)33-25(35)12-11-24(34)32-19(27(36)37)6-5-13-31-28(29)30/h7-10,14-16,19H,5-6,11-13H2,1-4H3,(H,32,34)(H,33,35)(H,36,37)(H4,29,30,31)/b8-7-/t19-/m0/s1 |
InChI-Schlüssel |
BNWIVWQCCFRSQN-FQQSSWHASA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)CCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)NC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


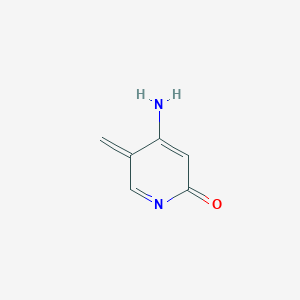
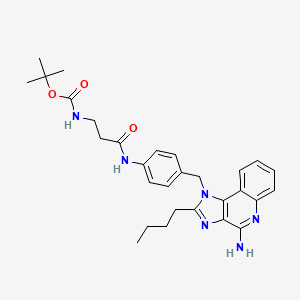

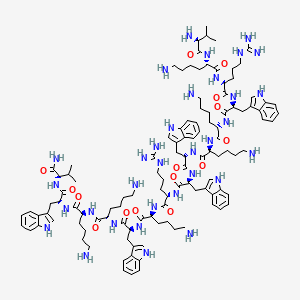

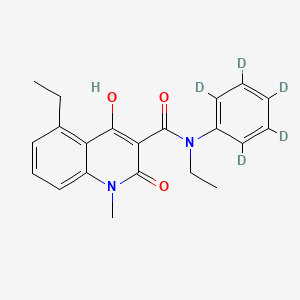
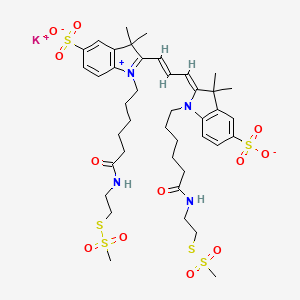
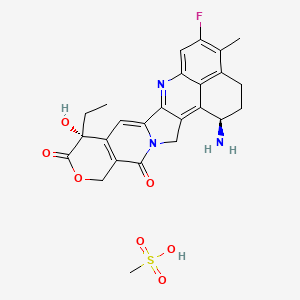

![(1R,5S,6R,9S,12S,13R,16S)-16-[(2R,4R,5R)-5-[(2S,4R,5R)-5-[(2S,4R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-2,18-diene-4,8-dione](/img/structure/B12367751.png)

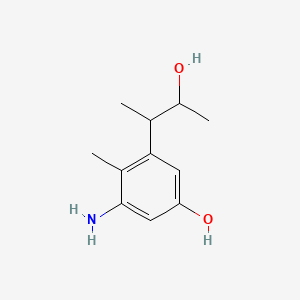
![Trisodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(2-methoxyphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12367772.png)
